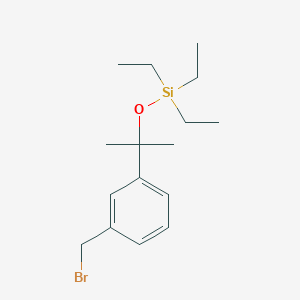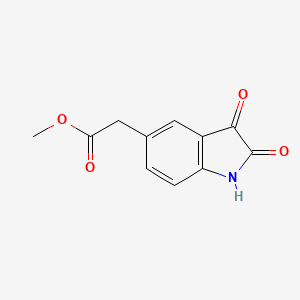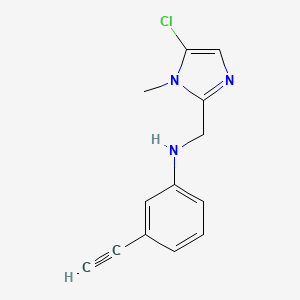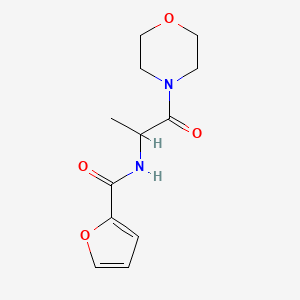![molecular formula C8H8Br2NNaO3S B14912658 Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features, which include a bicyclic framework with bromine and sulfur atoms, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a precursor compound, followed by cyclization and introduction of the sodium carboxylate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and yield. Additionally, purification processes such as crystallization or chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary but often involve specific solvents and temperature control to optimize the reaction outcomes .
Major Products Formed
科学研究应用
Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
作用机制
The mechanism by which Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the bicyclic structure allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .
相似化合物的比较
Similar Compounds
Sulbactam: A similar compound with a bicyclic structure used as a β-lactamase inhibitor in combination with antibiotics.
Clavulanic Acid: Another β-lactamase inhibitor with a similar mechanism of action but different structural features.
Tazobactam: A compound with a similar function but different substituents on the bicyclic framework.
Uniqueness
What sets Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart is its unique combination of bromine atoms and the thia-azabicyclo framework. This structure provides distinct reactivity and binding properties, making it a valuable compound for specialized applications in research and industry .
属性
分子式 |
C8H8Br2NNaO3S |
|---|---|
分子量 |
381.02 g/mol |
IUPAC 名称 |
sodium;6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9Br2NO3S.Na/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI 键 |
XWUDUANQIPYTLG-UHFFFAOYSA-M |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)
![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)

![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)



![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)




